molecular formula C15H14F2N2O2 B5377196 (E)-3-[4-(DIFLUOROMETHOXY)PHENYL]-1-(1-ETHYL-1H-PYRAZOL-3-YL)-2-PROPEN-1-ONE

(E)-3-[4-(DIFLUOROMETHOXY)PHENYL]-1-(1-ETHYL-1H-PYRAZOL-3-YL)-2-PROPEN-1-ONE

Cat. No.: B5377196
M. Wt: 292.28 g/mol
InChI Key: ZGPBQROVFCUWQZ-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-[4-(DIFLUOROMETHOXY)PHENYL]-1-(1-ETHYL-1H-PYRAZOL-3-YL)-2-PROPEN-1-ONE is a synthetic organic compound characterized by its unique chemical structure This compound features a difluoromethoxyphenyl group, an ethyl-substituted pyrazole ring, and a propenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-[4-(DIFLUOROMETHOXY)PHENYL]-1-(1-ETHYL-1H-PYRAZOL-3-YL)-2-PROPEN-1-ONE typically involves a multi-step process. One common method starts with the preparation of the difluoromethoxyphenyl precursor, followed by the formation of the pyrazole ring and the final coupling to form the propenone structure. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(E)-3-[4-(DIFLUOROMETHOXY)PHENYL]-1-(1-ETHYL-1H-PYRAZOL-3-YL)-2-PROPEN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the difluoromethoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(E)-3-[4-(DIFLUOROMETHOXY)PHENYL]-1-(1-ETHYL-1H-PYRAZOL-3-YL)-2-PROPEN-1-ONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-3-[4-(DIFLUOROMETHOXY)PHENYL]-1-(1-ETHYL-1H-PYRAZOL-3-YL)-2-PROPEN-1-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For instance, it could inhibit the activity of certain kinases, leading to reduced cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: An aniline derivative with two chlorine atoms.

    Caffeine: An alkaloid with a purine structure.

    Bromomethyl methyl ether: A compound with a bromomethyl group.

Uniqueness

(E)-3-[4-(DIFLUOROMETHOXY)PHENYL]-1-(1-ETHYL-1H-PYRAZOL-3-YL)-2-PROPEN-1-ONE is unique due to its combination of a difluoromethoxyphenyl group and an ethyl-substituted pyrazole ring, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

(E)-3-[4-(difluoromethoxy)phenyl]-1-(1-ethylpyrazol-3-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F2N2O2/c1-2-19-10-9-13(18-19)14(20)8-5-11-3-6-12(7-4-11)21-15(16)17/h3-10,15H,2H2,1H3/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGPBQROVFCUWQZ-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)C=CC2=CC=C(C=C2)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=CC(=N1)C(=O)/C=C/C2=CC=C(C=C2)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.